![molecular formula C20H19N5O2S B2812547 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903041-09-7](/img/structure/B2812547.png)
4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group. The specific structure of this compound also includes a thiophene, a triazole, and a pyridazine ring, which may contribute to its potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . For instance, triazole derivatives can be synthesized by treating Schiff’s bases with appropriate reagents in the presence of a base .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography . The presence of multiple aromatic rings in this compound suggests it may have a planar structure, which could be confirmed using similar methods.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiophene and triazole rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Antiproliferative Activity
Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives has identified their potential antiproliferative activity against various cell lines. The synthesis of a library of such derivatives revealed that while they lost some of the thrombin inhibitory and fibrinogen receptor antagonistic activities of their precursors, they gained the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety or similar structures. These compounds have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria, as well as against various fungal species, highlighting their potential as antimicrobial agents (Patel & Patel, 2015).
Structure and Reactivity Studies
The synthesis and structural analysis of such compounds provide valuable insights into their reactivity and potential pharmacological applications. For example, detailed synthesis procedures, structural analysis through X-ray diffraction, and density functional theory calculations have been conducted to understand the properties of these compounds better, laying the groundwork for further pharmaceutical applications (Sallam et al., 2021).
Insecticidal Applications
Research has also extended into the potential use of these compounds as insecticidal agents, with some derivatives showing promising results against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This suggests that, beyond their antimicrobial properties, these compounds could have broader applications in agriculture (Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, can form hydrogen bonds with different targets, leading to specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the ability of heterocyclic compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Action Environment
It is known that various internal and external factors can influence the action of chemotherapeutic agents .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to note that this product is not intended for human or veterinary use, but for research use only.
Future Directions
properties
IUPAC Name |
4-propan-2-yloxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13(2)27-15-7-5-14(6-8-15)20(26)21-12-19-23-22-18-10-9-16(24-25(18)19)17-4-3-11-28-17/h3-11,13H,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFDDZNXKFZHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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